2,4-Diaminophenol dihydrochloride

Catalog No.
S577408
CAS No.
137-09-7
M.F
C6H10Cl2N2O
M. Wt
197.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diaminophenol dihydrochloride

CAS Number

137-09-7

Product Name

2,4-Diaminophenol dihydrochloride

IUPAC Name

2,4-diaminophenol;dihydrochloride

Molecular Formula

C6H10Cl2N2O

Molecular Weight

197.06 g/mol

InChI

InChI=1S/C6H8N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,9H,7-8H2;2*1H

InChI Key

KQEIJFWAXDQUPR-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)O.Cl.Cl

Solubility

greater than or equal to 100 mg/mL at 74.3° F (NTP, 1992)
27.5 G/100 ML WATER @ 15 °C; SLIGHTLY SOL IN ALCOHOL
SLIGHTLY SOL IN ETHER

Synonyms

2,4-diaminophenol, 2,4-diaminophenol dihydrochloride, 2,4-diaminophenol hydrochloride, amidol

Canonical SMILES

C1=CC(=C(C=C1N)N)O.Cl.Cl

Biopharmaceutics Classification System (BCS)

    Field: Biopharmaceutics

    Application Summary: Amidon, along with other researchers, developed a theoretical basis for a Biopharmaceutic Drug Classification.

    Methods and Procedures: The research was conducted during Amidon’s 1990–1991 sabbatical year at the FDA.

    Results: The Biopharmaceutics Classification System (BCS) has become widely accepted today in the academic, industrial, and regulatory world.

Electrochemical Detection of Amidol

Photographic Development

2,4-Diaminophenol dihydrochloride is a chemical compound with the molecular formula C₆H₁₀Cl₂N₂O. It is classified as an acidic salt and is known for its role in various applications, particularly in the cosmetic and photographic industries. This compound appears as a white to light yellow crystalline powder and is soluble in water. Its structure features two amine groups attached to a phenolic ring, which contributes to its reactivity and biological activity .

, primarily due to its amine and phenolic functional groups. Notably:

  • Reactivity with Bases: This compound reacts with bases, releasing heat, which is characteristic of acidic salts .
  • Oxidation Reactions: It can be oxidized to form various derivatives, particularly in the presence of oxidizing agents. This property is exploited in hair dye formulations where it acts as a colorant .
  • Formation of Complexes: 2,4-Diaminophenol dihydrochloride can form complexes with metal ions, which may enhance its application in analytical chemistry .

Several methods are employed to synthesize 2,4-Diaminophenol dihydrochloride:

  • Reduction of 2,4-Dinitrophenol: This method involves the catalytic reduction of 2,4-dinitrophenol using hydrogen gas or other reducing agents.
  • Amine Substitution Reactions: Starting from phenol derivatives, amine groups can be introduced through electrophilic substitution reactions.
  • Direct Amination: Phenolic compounds can be directly aminated under specific conditions to yield 2,4-diaminophenol, followed by hydrochloric acid treatment to form the dihydrochloride salt.

These methods vary in efficiency and yield based on the specific reagents and conditions used .

Unique Aspects2-AminophenolSingle amino group on phenolic ringDyes and pharmaceuticalsLess reactive than 2,4-diaminophenol4-AminophenolSingle amino group para to hydroxyl groupDyes and analgesicsUsed more commonly in pharmaceuticals3-AminophenolSingle amino group meta to hydroxyl groupDyes and photographic chemicalsLess commonly used than ortho or para

The uniqueness of 2,4-Diaminophenol dihydrochloride lies in its dual amino functionality which enhances its reactivity and utility as a dye intermediate compared to others listed above .

Interaction studies involving 2,4-Diaminophenol dihydrochloride have focused on its behavior in biological systems and its potential interactions with other chemicals:

  • Synergistic Effects with Other Dyes: Research indicates that when combined with other colorants or additives in hair dyes, it can enhance color stability and depth.
  • Potential Drug Interactions: Although limited data exists, caution is advised when used alongside other pharmaceuticals due to possible interactions affecting efficacy or safety .

Physical Description

Grayish-white crystals. (NTP, 1992)

Color/Form

GRAYISH-WHITE CRYSTALS
NEEDLES

Melting Point

432 °F (decomposes) (NTP, 1992)
205 °C

UNII

T1IYY101NX

Related CAS

95-86-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (96%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (94%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (14%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H334 (14%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H335 (94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

137-09-7

Wikipedia

2,4-diaminophenol hydrochloride

Use Classification

Cosmetics -> Hair dyeing

Methods of Manufacturing

BY INTERACTION OF DINITROPHENOL WITH IRON & HYDROCHLORIC ACID.

General Manufacturing Information

Phenol, 2,4-diamino-, hydrochloride (1:2): ACTIVE

Dates

Last modified: 08-15-2023

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